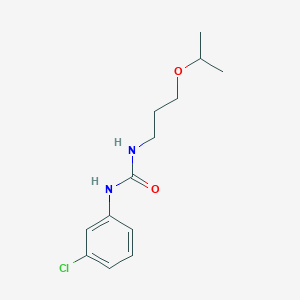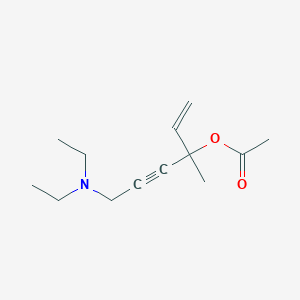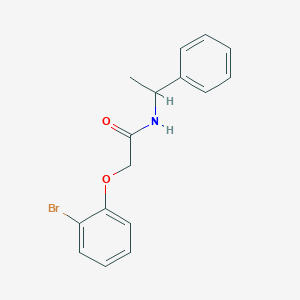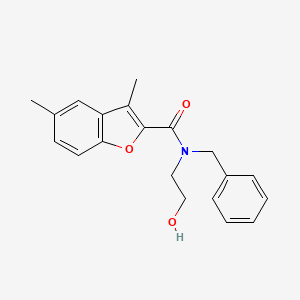
1-(benzylsulfinyl)-3-methoxy-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzylsulfinyl)-3-methoxy-2-propanol is a chemical compound that belongs to the class of sulfoxides. It is a colorless liquid with a molecular formula of C11H16O3S and a molecular weight of 232.31 g/mol. This compound has been extensively studied for its various applications in scientific research.
Mechanism of Action
The mechanism of action of 1-(benzylsulfinyl)-3-methoxy-2-propanol is not fully understood. However, it is believed that this compound exerts its anti-inflammatory effects by inhibiting the activity of various pro-inflammatory enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). It has also been suggested that this compound may exert its chemopreventive effects by inducing apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to possess several biochemical and physiological effects. This compound has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro. It has also been found to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and colon cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(benzylsulfinyl)-3-methoxy-2-propanol in lab experiments is its significant anti-inflammatory and chemopreventive properties. This compound has been found to be effective in reducing inflammation and inhibiting the growth of cancer cells in vitro. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which may limit its bioavailability.
Future Directions
There are several potential future directions for the use of 1-(benzylsulfinyl)-3-methoxy-2-propanol in scientific research. One potential direction is the development of more effective synthesis methods for this compound, which may increase its bioavailability and reduce its cost. Another potential direction is the investigation of the mechanism of action of this compound, which may provide insights into its anti-inflammatory and chemopreventive properties. Additionally, further studies are needed to determine the safety and efficacy of this compound in vivo, which may lead to its potential use as a therapeutic agent for the treatment of inflammatory diseases and cancer.
In conclusion, this compound is a promising compound that has been extensively studied for its various applications in scientific research. This compound possesses significant anti-inflammatory and chemopreventive properties, making it a potential therapeutic agent for the treatment of inflammatory diseases and cancer. Further studies are needed to determine the safety and efficacy of this compound in vivo and to investigate its mechanism of action.
Synthesis Methods
The synthesis of 1-(benzylsulfinyl)-3-methoxy-2-propanol can be achieved through several methods. One of the most common methods is the reaction between benzyl methyl sulfide and m-chloroperbenzoic acid. This reaction yields this compound as the main product. Another method involves the oxidation of benzyl methyl sulfide using hydrogen peroxide and acetic acid.
Scientific Research Applications
1-(Benzylsulfinyl)-3-methoxy-2-propanol has been extensively studied for its various applications in scientific research. This compound has been found to possess significant anti-inflammatory properties, making it a potential therapeutic agent for the treatment of inflammatory diseases. It has also been studied for its potential use as an antioxidant and as a chemopreventive agent.
Properties
IUPAC Name |
1-benzylsulfinyl-3-methoxypropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3S/c1-14-7-11(12)9-15(13)8-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMVFQJVMHDVCDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(CS(=O)CC1=CC=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-benzyl-5-[3-(4-bromophenyl)-2-propen-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5168218.png)



![4-(3-{[(4-methylphenyl)sulfonyl]methyl}benzoyl)morpholine](/img/structure/B5168243.png)

![N-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B5168264.png)
methanone](/img/structure/B5168266.png)



![2-bromo-N-(2-(4-chlorophenyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5168311.png)
![2-methyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B5168322.png)
![2-bromo-7-(4-nitrophenyl)-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline](/img/structure/B5168330.png)
